Tert-butyl 4-bromo-3-methylbenzoate
Overview
Description
Tert-butyl 4-bromo-3-methylbenzoate is a chemical compound that is part of a broader class of organic compounds known as benzoates. These compounds contain a benzoate moiety, which is a benzene ring attached to a carboxylate group. The tert-butyl group and bromo-methyl substituents on the benzene ring influence the reactivity and properties of the molecule.
Synthesis Analysis
The synthesis of tert-butyl 4-bromo-3-methylbenzoate-related compounds involves various chemical reactions. For instance, the synthesis of methyl 4-tri-n-butylstannylbenzoate was achieved by reacting methyl 4-bromobenzoate with hexabutylditin and a palladium catalyst . This method could potentially be adapted for the synthesis of tert-butyl 4-bromo-3-methylbenzoate by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl 4-bromo-3-methylbenzoate can be inferred from related compounds. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by spectroscopic evidence and single crystal XRD data . Similar analytical techniques could be used to determine the molecular structure of tert-butyl 4-bromo-3-methylbenzoate.
Chemical Reactions Analysis
Tert-butyl 4-bromo-3-methylbenzoate can undergo various chemical reactions due to the presence of the bromo and ester functional groups. For example, the tert-butyl peroxybenzoate (TBPB) was used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds . This indicates that tert-butyl benzoates can participate in radical reactions. Aryl radical cyclization reactions have also been performed using related compounds, such as in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-bromo-3-methylbenzoate can be deduced from similar compounds. For instance, the tert-butyl group is known to impart steric bulk, affecting the compound's reactivity and physical properties. The presence of the bromo substituent suggests that the compound could be reactive in nucleophilic substitution reactions. The benzoate ester group is susceptible to hydrolysis under basic or acidic conditions, which would yield the corresponding carboxylic acid and alcohol .
Scientific Research Applications
1. Role in Fujiwara-Moritani Reactions
Tert-butyl perbenzoate serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, enabling coupling reactions at room temperature under homogeneous conditions. This application enhances the process by including Cu(OAc)2 as a cocatalyst, facilitating the coupling of acetanilides and butyl acrylate. Additionally, methyl methacrylate can be activated for coupling under these conditions (Liu & Hii, 2011).
2. Synthesis of Di-tert-butyl-4-hydroxybenzoic Acid
3,5-Di-tert-butyl-4-hydroxybenzoic acid, synthesized from 2,6-di-tert-butyl-4-methylphenol via bromination and subsequent oxidation, demonstrates the utility of tert-butyl benzoate derivatives in organic synthesis. This process achieves a 63.7% overall yield, showcasing the efficiency of this methodology (Yi, 2003).
3. Photolysis Studies
Tert-butyl aroylperbenzoates have been extensively studied in laser flash photolysis (LFP) experiments. These studies have provided insights into the kinetics of the singlet and triplet states, as well as the behavior of aroylphenyl radicals. Such research is crucial for understanding the photochemical properties of tert-butyl benzoate derivatives (Shah & Neckers, 2004).
4. Magnetic Studies of Rare-Earth Metal Compounds
Research involving tetranuclear and pentanuclear compounds of rare-earth metals using tert-butyl benzoate derivatives has expanded our understanding of magnetic interactions in such compounds. These studies have implications for materials science, particularly in the context of single-molecule magnet behavior (Yadav et al., 2015).
5. Exploration of Thermal Decomposition Processes
The study of tert-butyl peroxybenzoate's (TBPB) thermal decomposition in the presence of various ionic liquids has provided significant insights into its thermal stability. This research is crucial for understanding the safety and hazard management of organic peroxides in industrial applications (Jiang et al., 2019).
Safety And Hazards
Tert-butyl 4-bromo-3-methylbenzoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, keeping away from open flames and hot surfaces, and using only non-sparking tools .
properties
IUPAC Name |
tert-butyl 4-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHBTHGKWXRWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474358 | |
Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-3-methylbenzoate | |
CAS RN |
347174-28-1 | |
Record name | TERT-BUTYL 4-BROMO-3-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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